Octadecylamine

描述

属性

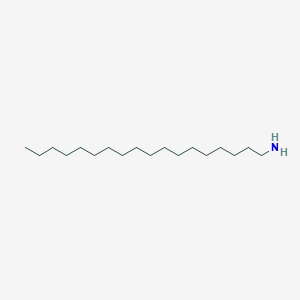

IUPAC Name |

octadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYJJPSVUYRZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1838-08-0 (hydrochloride) | |

| Record name | Octadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1025801 | |

| Record name | 1-Octadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octadecylamine appears as a white solid. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC] White crystalline solid; [MSDSonline] Colorless solid with on odor of amines; [ECHA], Solid, WHITE FLAKES WITH CHARACTERISTIC ODOUR. | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octadecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octadecylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

660 °F at 760 mmHg (NTP, 1992), 346.8 °C @ 760 mm Hg, 346.8 °C | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

300 °F (NTP, 1992), 148 °C c.c. | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; sol in alcohol, ether, benzene; very sol in chloroform; miscible in acetone, Solubility in water: very poor | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8618 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8618 @ 20 °C/4 °C, 0.86 g/cm³ | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

9.29 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000438 [mmHg] | |

| Record name | Octadecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

124-30-1, 61788-45-2 | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, hydrogenated tallow alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTADECYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octadecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, hydrogenated tallow alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFV58UNY7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

120 to 126 °F (NTP, 1992), 52.9 °C, 49 - 52 °C | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Whitepaper: Mastering the Solubility of Octadecylamine: A Physicochemical Guide for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octadecylamine (ODA), a C18 primary aliphatic amine, is a molecule of profound industrial and scientific importance, acting as a corrosion inhibitor, cationic surfactant, and a critical component in the synthesis of advanced materials and drug delivery systems.[1][2][3] Its utility, however, is intrinsically governed by its solubility, a property dictated by the delicate interplay between its long, hydrophobic alkyl chain and its polar amine functional group.[4] This guide provides an in-depth analysis of ODA's solubility profile in both aqueous and organic media. Moving beyond simple data recitation, we will explore the underlying physicochemical principles—such as acid-base chemistry, solvent polarity, and supramolecular assembly—that dictate its behavior. This document is designed to empower researchers to not only understand but also strategically manipulate the solubility of ODA to optimize their experimental and product development outcomes.

The Duality of this compound: Structure and Intrinsic Properties

At its core, this compound (C₁₈H₃₉N) is an amphiphilic molecule. Its structure consists of two distinct domains:

-

A Hydrophobic Tail: A long, saturated 18-carbon alkyl chain that is non-polar and lipophilic.

-

A Hydrophilic Head: A primary amine (-NH₂) group that is polar and capable of hydrogen bonding.

At ambient temperature, ODA exists as a white, waxy crystalline solid.[4][5] The dominance of the large, non-polar tail is the primary determinant of its general solubility characteristics, making it fundamentally insoluble in water but soluble in many organic solvents.[1][4][6]

Aqueous System Solubility: The Critical Influence of pH

Solubility in Neutral Water

In neutral water (pH ≈ 7), this compound is practically insoluble.[4][5][7][8] Quantitative measurements confirm this, with reported solubility values as low as <1 mg/mL at 22°C (72°F) and approximately 0.02 g/L.[7][9][10][11]

Causality: The insolubility is a direct consequence of thermodynamics. A significant amount of energy is required to disrupt the strong hydrogen-bonding network between water molecules to create a cavity for the C18 alkyl chain.[6][12] The weak van der Waals forces between the hydrophobic tail and water molecules do not release sufficient energy to compensate for this disruption, making the dissolution process energetically unfavorable.[13]

pH-Mediated Solubility: Protonation as a Molecular Switch

The amine group of ODA is a weak base with a pKa of approximately 10.6.[3][5][7][14] This property is the key to unlocking its solubility in water. In an acidic environment where the pH is below the pKa, the amine group accepts a proton (H⁺) from the solution, forming the positively charged octadecylammonium cation (-NH₃⁺).[7][15][16][17]

This protonation event functions as a molecular switch, transforming the non-polar, insoluble molecule into a cationic surfactant with dramatically enhanced aqueous solubility. The now-charged ammonium head group readily engages in strong ion-dipole interactions with water molecules, overcoming the hydrophobic nature of the alkyl tail and allowing for dissolution.[16][18]

References

- 1. ams.usda.gov [ams.usda.gov]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 3. Octadecanamine CAS#: 124-30-1 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. This compound | C18H39N | CID 15793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ICSC 1365 - this compound [inchem.org]

- 9. scent.vn [scent.vn]

- 10. materials.alfachemic.com [materials.alfachemic.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. reddit.com [reddit.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Octadecylamin | 124-30-1 [m.chemicalbook.com]

- 15. chemhaven.org [chemhaven.org]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. embibe.com [embibe.com]

- 18. moorparkcollege.edu [moorparkcollege.edu]

A Guide to the Synthesis of Octadecylamine from Stearic Acid: Principles, Protocols, and Practical Considerations

Abstract

Octadecylamine (ODA), a long-chain primary aliphatic amine, is a critical chemical intermediate and functional ingredient in numerous fields, including drug development, material science, and industrial applications as a surfactant, corrosion inhibitor, and emulsifier.[1] Its synthesis from stearic acid, a readily available fatty acid derived from renewable bio-sources, represents a cornerstone process in oleochemistry.[2][3] This technical guide provides an in-depth exploration of the predominant industrial synthesis of this compound from stearic acid. We will dissect the core chemical transformations, provide detailed experimental protocols, and discuss the scientific rationale behind process variables, catalyst selection, and purification strategies. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this fundamental synthesis.

Introduction: Strategic Overview of the Synthetic Pathway

The conversion of a long-chain carboxylic acid like stearic acid into its corresponding primary amine involves the replacement of the carboxyl group (-COOH) with an aminomethyl group (-CH₂NH₂), effectively a reduction of the carbonyl carbon and its substitution with a nitrogen atom. While multiple synthetic routes exist in principle, the most industrially viable and scalable method proceeds through a two-stage "nitrile process".[2][4]

This pathway is favored due to the high yields, the relatively straightforward nature of the transformations, and the use of foundational reagents like ammonia. The overall process can be summarized as follows:

-

Nitrilation: The conversion of stearic acid to stearonitrile (octadecanenitrile) via a high-temperature reaction with ammonia. This step effectively transforms the carboxylic acid functionality into a nitrile (-C≡N).

-

Hydrogenation: The catalytic reduction of the stearonitrile intermediate to the final product, this compound.

This guide will examine each of these stages in detail, focusing on the underlying mechanisms and practical execution.

Figure 1: Overall workflow for the synthesis of this compound from stearic acid.

Stage 1: Nitrilation of Stearic Acid

The conversion of stearic acid to stearonitrile is fundamentally a dehydration reaction. The process involves reacting the carboxylic acid with ammonia at elevated temperatures.[5] The reaction proceeds via an amide intermediate, stearamide, which is subsequently dehydrated to the nitrile.[6]

Mechanism Rationale: The reaction is initiated by an acid-base reaction between stearic acid and ammonia to form ammonium stearate. Upon heating, this salt loses water to form stearamide (CH₃(CH₂)₁₆CONH₂). At the high temperatures employed in industrial processes (typically around 350°C), a catalyst is often used to facilitate the dehydration of the stearamide intermediate to stearonitrile.[7]

R-COOH + NH₃ ⇌ [R-COO]⁻[NH₄]⁺ → R-CONH₂ + H₂O → R-C≡N + 2H₂O

While stearamide can be synthesized as a separate step using reagents like urea, the direct, high-temperature ammoniation is more common for large-scale production as it combines both steps into a single, continuous process.[7][8]

Experimental Protocol: Synthesis of Stearonitrile

This protocol describes a representative lab-scale batch process. Industrial production is often continuous.

Materials:

-

Stearic Acid (high purity)

-

Ammonia (anhydrous gas)

-

Dehydration catalyst (e.g., zinc oxide, optional for lab scale but used industrially)[9]

-

High-pressure reactor equipped with gas inlet, outlet, mechanical stirrer, and temperature control.

Procedure:

-

Charge the reactor with stearic acid. If using a catalyst, it is added at this stage (e.g., 0.1-0.5% by weight).

-

Seal the reactor and purge with an inert gas like nitrogen.

-

Heat the reactor to approximately 350°C while stirring.[7]

-

Introduce a continuous flow of anhydrous ammonia gas into the molten stearic acid.

-

Water is formed as a byproduct and is continuously removed from the reactor as steam along with excess ammonia.

-

The reaction is monitored by analyzing samples for the disappearance of the carboxylic acid group (e.g., by IR spectroscopy or titration) and the appearance of the nitrile peak.

-

Once the conversion is complete (typically several hours), the ammonia flow is stopped, and the crude stearonitrile is cooled.

-

The crude product is washed with hot water to remove any remaining catalyst and unreacted starting materials before being dried.

Stage 2: Catalytic Hydrogenation of Stearonitrile

The reduction of the nitrile group to a primary amine is a critical step that requires a robust catalyst and careful control of reaction conditions to ensure high selectivity.[10] The primary challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amines, which occurs via side reactions involving the imine intermediate.[7][10]

Mechanism and Selectivity Control: The hydrogenation proceeds stepwise, first reducing the nitrile to an imine (R-CH=NH), which is then further reduced to the primary amine (R-CH₂-NH₂). However, the intermediate imine is highly reactive and can condense with a molecule of the final primary amine product. Subsequent hydrogenation of this new adduct leads to the formation of a secondary amine ((R-CH₂)₂NH), a significant impurity.

To suppress this side reaction, the hydrogenation is often carried out in the presence of a base such as sodium hydroxide or by co-feeding ammonia.[10][11] These basic additives are believed to inhibit the condensation reaction, thereby increasing the selectivity towards the desired primary amine.

Catalyst Selection: Raney Nickel is a widely used and highly effective catalyst for the hydrogenation of nitriles due to its high activity and stability.[1][12] It is prepared by leaching aluminum from a nickel-aluminum alloy, resulting in a porous, high-surface-area nickel catalyst that is highly active for hydrogenation reactions.[11][12] Doping the Raney Nickel with other metals like chromium or iron can further enhance selectivity and performance.[11]

Experimental Protocol: Hydrogenation to this compound

Materials:

-

Stearonitrile (from Stage 1)

-

Raney Nickel catalyst (commercially available as a slurry in water)[11]

-

Solvent (e.g., isopropanol, or neat if the reaction is run in the molten state)

-

Sodium Hydroxide (optional, to improve selectivity)

-

Hydrogen gas (high pressure)

-

High-pressure autoclave (hydrogenator) with stirrer, heating, and pressure controls.

Procedure:

-

Charge the autoclave with stearonitrile and the solvent (if used).

-

Carefully wash the Raney Nickel slurry with the reaction solvent to remove the storage water, and add the catalyst to the reactor under an inert atmosphere. A typical catalyst loading is 1-5% by weight relative to the nitrile.

-

If using a base, add a small amount of concentrated NaOH solution.

-

Seal the autoclave and purge several times with nitrogen, followed by several purges with low-pressure hydrogen.

-

Pressurize the reactor with hydrogen to the target pressure (e.g., 3.5 MPa).[7]

-

Heat the reaction mixture to the target temperature (e.g., 130°C) with vigorous stirring.[7]

-

Hydrogen uptake is monitored via the pressure gauge. The reaction is complete when hydrogen consumption ceases.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen before opening.

-

The crude product mixture is filtered to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric and should be kept wet and handled with care.

Purification and Characterization

The crude this compound obtained after catalyst removal may contain residual solvent, starting material, and side products like di- and tri-octadecylamine. High-purity this compound is typically obtained through vacuum distillation.[3][13]

Purification Protocol (Vacuum Distillation):

-

The filtered crude product is transferred to a distillation flask suitable for vacuum distillation.

-

The system is evacuated to a low pressure.

-

The mixture is heated. Lower boiling impurities and residual solvent will distill first.

-

The main fraction of this compound is collected at its boiling point under the applied vacuum (e.g., ~232°C at 32 mm Hg).[7]

-

The purified product solidifies upon cooling to a white, waxy solid.[5]

Analytical Characterization

A suite of analytical techniques is essential to confirm the identity, purity, and structure of the starting materials, intermediates, and final product.[14]

| Technique | Stearic Acid | Stearonitrile (Intermediate) | This compound (Product) |

| FT-IR | Broad O-H stretch (~3000 cm⁻¹), strong C=O stretch (~1700 cm⁻¹) | Strong, sharp C≡N stretch (~2250 cm⁻¹) | N-H stretches (doublet for primary amine, ~3300-3400 cm⁻¹), N-H bend (~1600 cm⁻¹) |

| ¹H NMR | Signal for carboxylic acid proton (-COOH) at ~10-12 ppm. | Absence of -COOH proton. Alpha-methylene protons (-CH₂-CN) shifted downfield. | Absence of -COOH and -CN adjacent protons. Appearance of a broad singlet for -NH₂ protons. |

| GC-MS | Provides molecular weight (M⁺=284) and fragmentation pattern. Used to assess purity. | Provides molecular weight (M⁺=265) and confirms conversion. | Provides molecular weight (M⁺=269) and assesses purity, detecting any secondary amine byproduct (M⁺=521). |

Table 1: Key Spectroscopic and Chromatographic Signatures for Reaction Monitoring.

Safety and Handling Considerations

-

Stearic Acid: Generally considered safe, but dust can be irritating.

-

Ammonia: Toxic and corrosive gas. All operations must be conducted in a well-ventilated fume hood or a closed system.

-

Raney Nickel: Can be pyrophoric upon drying. Always handle as a wet slurry and under an inert atmosphere when possible.[1]

-

Hydrogen Gas: Highly flammable. High-pressure hydrogenations should only be performed in a purpose-built, properly rated, and shielded autoclave by trained personnel.

-

This compound: Corrosive and can cause skin and eye irritation or damage.[15] Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Conclusion

The synthesis of this compound from stearic acid via the nitrile process is a robust and highly optimized industrial method. A thorough understanding of the reaction mechanisms, particularly the factors influencing selectivity during the critical hydrogenation step, is paramount for achieving high yields of the desired primary amine. Careful selection of catalysts, such as Raney Nickel, and the strategic use of basic additives are key to suppressing the formation of secondary amine impurities. By employing rigorous purification and analytical characterization, this process reliably delivers a high-purity product essential for a multitude of advanced applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Understand the production process of fatty amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 4. researchgate.net [researchgate.net]

- 5. nanotrun.com [nanotrun.com]

- 6. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. SYNTHESIS OF STEARAMIDE FROM STEARIC ACID AND UREA USING MIXED SOLVENT: THE EFFECT OF TEMPERATURE AND REACTION TIME | Semantic Scholar [semanticscholar.org]

- 9. DD228900A1 - PROCESS FOR DETERMINING LONG-CHAIN ALIPHATIC AMINE - Google Patents [patents.google.com]

- 10. pp.bme.hu [pp.bme.hu]

- 11. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 12. Raney nickel - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. US2606915A - Catalytic process for preparing amides - Google Patents [patents.google.com]

octadecylamine CAS number and IUPAC name

An In-Depth Technical Guide to Octadecylamine for Researchers and Drug Development Professionals

Introduction: Beyond the Alkyl Chain

This compound, a long-chain primary aliphatic amine, presents itself as a deceptively simple molecule. Comprising an 18-carbon alkyl chain (the "octadecyl" group) and a terminal primary amine, its structure belies a remarkable versatility that has made it a critical tool in materials science, organic synthesis, and, most notably, pharmaceutical research and drug development. This guide moves beyond a simple recitation of properties to provide a Senior Application Scientist's perspective on the causality behind its utility. We will explore not just what this compound does, but why its specific chemical nature makes it indispensable for applications ranging from the surface functionalization of nanomaterials to the sophisticated design of next-generation drug delivery systems.

Core Chemical Identity and Physicochemical Properties

A foundational understanding begins with the molecule's fundamental identifiers and physical characteristics. These properties dictate its behavior in various solvent systems and its suitability for specific applications.

| Property | Value | Reference |

| IUPAC Name | octadecan-1-amine | [1] |

| CAS Number | 124-30-1 | [1][2][3][4][5] |

| Synonyms | Stearylamine, 1-Aminooctadecane, n-Stearylamine | [1][4][6] |

| Molecular Formula | C₁₈H₃₉N or CH₃(CH₂)₁₇NH₂ | [1][4] |

| Molecular Weight | 269.51 g/mol | [4] |

| Appearance | White waxy crystalline solid | [3] |

| Melting Point | 50-52 °C | [3][4] |

| Boiling Point | 232 °C (at 32 mmHg) | [4] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene, chloroform; Slightly soluble in acetone | [6] |

| EC Number | 204-695-3 | [1][4] |

The Chemistry of this compound: Synthesis and Reactivity

Industrial Synthesis Pathways

The synthesis of this compound is typically achieved through robust, high-yield industrial processes designed for scalability. The most prevalent method involves a two-step conversion from stearic acid, a readily available fatty acid often derived from tallow.[3][7]

-

Ammoniation to Nitrile : Stearic acid is reacted with ammonia at high temperatures (e.g., 350 °C) to produce octadecanenitrile. This step effectively replaces the carboxylic acid group with a nitrile group.[3]

-

Catalytic Hydrogenation : The resulting octadecanenitrile is then subjected to catalytic hydrogenation under pressure. This reaction reduces the nitrile group to a primary amine, yielding this compound.[3]

The choice of this pathway is driven by the high availability and low cost of stearic acid and the efficiency of high-pressure catalytic hydrogenation. An alternative, though less common, route involves the reaction of stearyl chloride with ammonia.

Reactivity: The Amphiphilic Advantage

This compound's utility is rooted in its amphiphilic nature. The long, saturated 18-carbon chain is highly hydrophobic and lipophilic, while the terminal primary amine group (-NH₂) is polar and hydrophilic. This duality allows it to act as a crucial interface between polar and non-polar environments, a principle that underpins its function as a surfactant, emulsifier, and surface modifier.[3][6] The primary amine is also a reactive site, serving as an intermediate for synthesizing various derivatives, such as octadecyl quaternary ammonium salts.[3]

Applications in Advanced Research and Drug Development

Surface Functionalization and Nanomaterial Synthesis

In materials science, this compound is widely employed as a surface modifying agent for nanomaterials.[5] When used in the synthesis of nanocrystals, quantum dots, or carbon nanotubes, the amine headgroup coordinates to the surface of the nascent nanoparticle.[8][9] The long, hydrophobic alkyl chains then extend into the non-polar solvent, creating a stabilizing steric barrier. This prevents the nanoparticles from agglomerating, allowing for precise control over their size and shape. This surface functionalization also renders the nanoparticles hydrophobic, improving their dispersibility in organic solvents and polymer matrices for use in advanced composites, sensors, and coatings.[5]

A Critical Component in Nanoparticle-Based Drug Delivery

Perhaps the most impactful application for drug development professionals is this compound's role in lipid-based nanoparticle delivery systems.[10][11] Specifically, it is a key component in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[12][13]

The primary function of this compound in these formulations is to impart a positive surface charge (zeta potential).[12][13] This is fundamentally important for several reasons:

-

Enhanced Cellular Uptake : Cell membranes are inherently negatively charged due to phospholipids and proteins. The positive charge of the this compound-containing nanoparticle promotes electrostatic interaction with the cell surface, significantly enhancing cellular uptake of the nanoparticle and its therapeutic cargo.[12]

-

Colloidal Stability : The positive surface charge creates repulsive forces between individual nanoparticles, preventing aggregation and ensuring the stability of the colloidal dispersion.[12]

-

Gene Delivery : For the delivery of negatively charged genetic material like plasmids or siRNA, the cationic nature of the nanoparticle is essential for complexation and protection of the nucleic acids.

Experimental Protocol: Synthesis of this compound-Based Solid Lipid Nanoparticles (OCT-SLNs)

This protocol describes a self-validating system for producing cationic SLNs for gene delivery, adapted from methodologies found in the literature.[12] The causality behind each step is explained to ensure reproducibility and understanding.

Materials and Equipment:

-

This compound (CAS: 124-30-1)

-

Chloroform

-

Tween-80

-

Phosphate-Buffered Saline (PBS)

-

Magnetic stirrer and stir bar

-

Bath sonicator or probe sonicator

-

Rotary evaporator

-

Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

Workflow:

Step-by-Step Procedure:

-

Preparation of the Lipid Phase : Dissolve 0.2 M this compound in 2 mL of chloroform.

-

Causality: Chloroform is an effective organic solvent for the lipophilic this compound. This solution will form the dispersed phase of the emulsion.

-

-

Preparation of the Aqueous Surfactant Phase : Prepare a solution of Tween-80 in PBS. The concentration of Tween-80 will need to be optimized but typically ranges from 0.5% to 2% (w/v).

-

Causality: Tween-80 is a non-ionic surfactant that will stabilize the oil-in-water emulsion, preventing coalescence of the chloroform droplets. PBS maintains a physiological pH.

-

-

Formation of the Emulsion : While vigorously stirring the aqueous phase on a magnetic stirrer, add the lipid phase dropwise.

-

Causality: The high-shear force from stirring breaks the organic phase into small droplets, creating a coarse oil-in-water emulsion.

-

-

Sonication : Immediately transfer the emulsion to a sonicator. Sonicate until the solution becomes translucent.

-

Causality: High-energy sonication provides the necessary force to break the coarse emulsion droplets into nanometer-sized droplets, forming a nanoemulsion. This step is critical for determining the final particle size.

-

-

Solvent Evaporation : Transfer the nanoemulsion to a round-bottom flask and remove the chloroform using a rotary evaporator under reduced pressure.

-

Causality: As the chloroform evaporates from the nanodroplets, the this compound precipitates, forming a solid lipid core. The Tween-80 and excess this compound stabilize the newly formed solid nanoparticle in the aqueous phase.

-

-

Characterization (Self-Validation) : Analyze the resulting nanoparticle suspension using Dynamic Light Scattering (DLS).

-

Trustworthiness: This is a critical self-validation step. The DLS will provide the hydrodynamic diameter (size) and the zeta potential. A successful synthesis will yield nanoparticles in the desired size range (e.g., 100-300 nm) with a strong positive zeta potential (e.g., > +20 mV), confirming the incorporation of this compound on the surface and predicting good colloidal stability.[12]

-

Safety, Handling, and Storage

As a primary amine and surfactant, this compound requires careful handling to ensure laboratory safety.

-

Hazards : this compound is a known skin and severe eye irritant.[2][7] Inhalation of dust or vapors may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.[2][14]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated area or fume hood.[15] Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2]

-

Handling : Avoid creating dust.[2] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the handling area.[14][15]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][14] Keep away from acids and strong oxidizing agents.[15]

-

Disposal : Dispose of waste in accordance with all local, state, and federal regulations.[2][15] Do not allow the product to enter drains or waterways due to its aquatic toxicity.[2][14][15]

Conclusion

This compound is a powerful enabling molecule for researchers in drug development and materials science. Its value is derived directly from its amphiphilic structure: a hydrophobic chain that drives self-assembly and surface interaction, and a hydrophilic amine headgroup that provides a reactive site and the ability to impart a crucial positive surface charge. By understanding the chemical principles behind its synthesis, reactivity, and application, scientists can effectively leverage this compound to functionalize surfaces, control nanoparticle formation, and design potent delivery systems for next-generation therapeutics.

References

- 1. This compound | C18H39N | CID 15793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. nbinno.com [nbinno.com]

- 4. 十八烷基胺 ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. ams.usda.gov [ams.usda.gov]

- 8. Effective this compound system for nanocrystal synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems | MDPI [mdpi.com]

- 11. premierscience.com [premierscience.com]

- 12. Gene Delivery via this compound-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atamankimya.com [atamankimya.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of Octadecylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecylamine (ODA), a long-chain primary amine, is a molecule of significant interest across various scientific disciplines, including materials science, nanotechnology, and pharmaceuticals. Its utility as a surfactant, corrosion inhibitor, and a key component in the synthesis of advanced materials and drug delivery systems is intrinsically linked to its molecular geometry and solid-state packing. This technical guide provides a comprehensive exploration of the crystal structure and molecular geometry of this compound. While a definitive single-crystal X-ray structure of the free base is not publicly available, this guide synthesizes data from powder X-ray diffraction, studies of homologous long-chain amines and their salts, and computational modeling to present a detailed understanding of its structural characteristics. We will delve into the nuances of its molecular conformation, the interplay of hydrogen bonding and van der Waals forces that govern its crystal packing, and the phenomenon of polymorphism. Furthermore, this guide will furnish detailed experimental protocols for the characterization of this compound's solid-state properties and explore the profound implications of its structure on its function, particularly in the realm of drug development.

Introduction: The Structural Significance of a Long-Chain Amine

This compound (C₁₈H₃₉N), also known as stearylamine, is a saturated fatty amine comprising an 18-carbon alkyl chain and a terminal primary amine group.[1][2] This amphiphilic nature, with a hydrophilic amine head and a long, hydrophobic alkyl tail, dictates its self-assembly behavior and its utility in a wide array of applications.[3][4] In the pharmaceutical industry, for instance, this compound is employed as a cationic lipid in the formulation of nanoparticles for drug and gene delivery.[3][5] The efficiency of these delivery systems is highly dependent on the molecular geometry and packing of the constituent lipids, which influence nanoparticle stability, drug encapsulation efficiency, and cellular uptake.

A thorough understanding of the crystal structure and molecular geometry of this compound is therefore not merely an academic exercise but a critical prerequisite for the rational design and optimization of ODA-based technologies. This guide aims to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this versatile molecule.

Molecular Geometry and Conformation: A Tale of a Flexible Chain

The molecular structure of this compound is characterized by a long, flexible hydrocarbon tail and a polar amine head. The 18-carbon chain is typically in an all-trans (anti-periplanar) conformation in the crystalline state to maximize van der Waals interactions between adjacent molecules.[6] This extended conformation results in a linear, rod-like molecular shape.

Key Geometric Parameters (Predicted):

While precise experimental bond lengths and angles for crystalline this compound are not available due to the absence of a single-crystal structure, computational modeling using methods like Density Functional Theory (DFT) can provide reliable estimates.[7][8][9]

| Parameter | Predicted Value |

| C-C Bond Length | ~1.54 Å |

| C-N Bond Length | ~1.47 Å |

| C-H Bond Length | ~1.09 Å |

| C-C-C Bond Angle | ~112-114° |

| C-C-N Bond Angle | ~112° |

| H-N-H Bond Angle | ~107° |

Note: These are typical values for saturated hydrocarbons and primary amines and may vary slightly in the crystalline environment.

The rotational freedom around the C-C and C-N single bonds allows for a variety of conformations in the solution or molten state. However, in the solid state, the extended all-trans conformation is energetically favored due to efficient packing.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. This compound | C18H39N | CID 15793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. a2bchem.com [a2bchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Gene Delivery via this compound-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. Computational Molecular Modeling Exercises | compmodel.chem.wisc.edu [compmodel.chem.wisc.edu]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

The Amphiphilic Nature of Octadecylamine: From Molecular Self-Assembly to Advanced Applications

An In-Depth Technical Guide

Executive Summary

Octadecylamine (ODA) is a primary aliphatic amine characterized by a long 18-carbon alkyl chain and a terminal primary amine group.[1] This simple molecular architecture belies a rich and complex physicochemical behavior, rooted in its profound amphiphilicity. The hydrophobic alkyl tail and hydrophilic amine head grant ODA the ability to self-assemble into a variety of ordered structures, including micelles, vesicles, and monolayers at interfaces.[1][2] This guide provides a comprehensive technical overview of the fundamental principles governing ODA's amphiphilic nature and explores its critical implications in modern scientific endeavors. We delve into the mechanisms of self-assembly, the role of ODA as a cornerstone in the development of advanced drug and gene delivery systems, and its versatile applications in material science for surface functionalization and nanocrystal synthesis.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to harness the unique properties of this versatile molecule.

The Molecular Architecture of this compound: A Foundation of Amphiphilicity

Chemical Structure and Properties

This compound (CAS 124-30-1), also known as stearylamine, is a C18 primary amine with the linear formula CH₃(CH₂)₁₇NH₂. Its structure is fundamentally dichotomous:

-

Hydrophobic Domain: A long, saturated 18-carbon alkyl chain (the "octadecyl" group) that is nonpolar and water-insoluble. This tail readily interacts with other nonpolar molecules and surfaces through van der Waals forces.[2]

-

Hydrophilic Domain: A terminal primary amine (-NH₂) group that is polar. In aqueous environments, particularly at acidic to neutral pH, this group can become protonated (-NH₃⁺), conferring a positive charge and enabling electrostatic interactions and hydrogen bonding with polar molecules like water.[2]

At room temperature, ODA is a white, waxy crystalline solid with a melting point of approximately 50-52°C.[1][2] It is insoluble in water but demonstrates good solubility in various non-polar organic solvents such as chloroform, benzene, and hexane.[2] This dual solubility characteristic is the hallmark of its amphiphilic nature.[1]

Self-Assembly Phenomena of this compound

The energetic favorability of sequestering ODA's hydrophobic tail from aqueous environments while exposing its hydrophilic head drives its spontaneous organization into ordered supramolecular structures.

Micellization in Aqueous Media

In an aqueous solution, once the concentration of ODA reaches a specific threshold known as the Critical Micelle Concentration (CMC) , the molecules begin to aggregate into micelles.[5] These are typically spherical colloids where the hydrophobic tails form a core, shielded from the water, and the hydrophilic amine heads form a charged outer corona that interfaces with the aqueous phase.[6] This process is entropically driven, as it frees ordered water molecules that were surrounding the individual hydrocarbon chains. The CMC is a critical parameter, as above this concentration, any additional surfactant added to the system will preferentially form new micelles.[5]

Interfacial Assembly: Langmuir-Blodgett Films

At an air-water interface, ODA molecules will align themselves to minimize free energy, with their hydrophobic tails oriented towards the air and their hydrophilic heads in the water. This forms a monomolecular layer, or Langmuir film. By mechanically compressing this film using a Langmuir-Blodgett trough, the molecules can be packed into a highly ordered, solid-like state.[7] These organized monolayers can then be transferred layer-by-layer onto solid substrates to create highly uniform Langmuir-Blodgett (LB) films, offering precise control over film thickness and molecular orientation.[7][8]

Self-Assembled Monolayers (SAMs) on Solid Substrates

When a suitable solid substrate, such as mica or gold, is exposed to a solution of ODA, the molecules can spontaneously adsorb onto the surface to form a Self-Assembled Monolayer (SAM).[9][10] The amine head group serves as the anchor to the substrate, while the alkyl chains pack together in a relatively ordered, quasi-crystalline arrangement due to van der Waals interactions.[11] This process is a powerful method for modifying the surface properties of materials, such as rendering a hydrophilic surface hydrophobic.[9]

Implications in Advanced Drug Delivery Systems

The self-assembling properties and cationic nature of ODA make it a pivotal component in non-viral drug and gene delivery vectors, particularly in the formulation of solid lipid nanoparticles (SLNs).[3][12]

Role in Solid Lipid Nanoparticles (SLNs)

ODA is frequently incorporated into lipid-based nanoparticles to create stable, biocompatible delivery vehicles.[12] In a typical SLN formulation, ODA is part of a solid lipid matrix that encapsulates a therapeutic agent. Its amphiphilicity aids in the formation and stabilization of the nanoparticle dispersion.[3] Studies have demonstrated the successful use of ODA-based SLNs to reprogram human fibroblast cells into induced pluripotent stem cells (iPSCs), showcasing their potential as a safe and effective alternative to viral vectors.[3][13][14]

Cationic Surface Charge: Mechanism for Nucleic Acid Complexation

When protonated, the amine head group of ODA imparts a positive zeta potential to the nanoparticle surface.[13] This is a critical feature for gene delivery applications. The positive surface charge facilitates the electrostatic complexation and condensation of negatively charged macromolecules like plasmid DNA and siRNA. This complexation protects the nucleic acids from enzymatic degradation in the bloodstream and facilitates their delivery into target cells. ODA-based nanoparticles have achieved remarkable transfection efficiencies, in some cases as high as 82.0%.[3][13]

Applications in Material Science and Nanotechnology

Beyond biomedicine, ODA is a workhorse molecule in material science due to its ability to modify surfaces and direct the synthesis of novel materials.[4]

-

Surface Functionalization: ODA is widely used to alter the surface properties of nanomaterials.[15] For instance, it can be grafted onto graphene oxide or carbon nanotubes to increase their hydrophobicity, improving their dispersion in organic solvents and compatibility with polymer matrices for creating advanced composites.[15]

-

Corrosion Inhibition: ODA can form a protective, hydrophobic monolayer on metal surfaces, acting as a potent corrosion inhibitor, particularly in boiler steam systems.[4] The film acts as a barrier, preventing corrosive agents from reaching the metal.

-

Nanocrystal Synthesis: ODA serves multiple roles in the synthesis of nanocrystals, acting as a solvent, a capping agent to control particle size and prevent aggregation, and even as a source of nitrogen for N-doped carbon materials.[16][17] Its coordination with metal precursors influences the crystal growth, allowing for the synthesis of nanoparticles with controlled size and shape.

Experimental Protocols and Characterization Techniques

A core tenet of scientific integrity is reproducible methodology. The following section details validated protocols for the synthesis and characterization of ODA-based systems.

Protocol: Synthesis and Characterization of ODA-Based SLNs

This protocol describes the emulsion-solvent evaporation technique, a robust and widely used method for preparing SLNs.[12]

Methodology:

-

Preparation of Organic Phase: Dissolve this compound (e.g., 0.2 M) and a solid lipid (e.g., tristearin) in a volatile, water-immiscible organic solvent like chloroform (2 mL).[12] The drug to be encapsulated is also added to this phase if it is lipophilic.

-

Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant/stabilizer, such as Tween 80 (e.g., 6% w/v), in phosphate-buffered saline (PBS).[12]

-

Emulsification: Gradually add the organic phase dropwise into the aqueous phase while homogenizing using a high-shear homogenizer or a sonic probe (e.g., 30% amplitude for 50 seconds).[12] This forms an oil-in-water (o/w) emulsion. The choice of homogenization energy is critical; excessive energy can lead to polydispersity, while insufficient energy results in poor emulsification.

-

Solvent Evaporation: Remove the organic solvent (chloroform) from the emulsion by evaporation under reduced pressure using a rotary evaporator. As the solvent is removed, the lipid precipitates, forming solid nanoparticles that entrap the drug.

-

Isolation and Purification: Isolate the formed SLNs from the aqueous medium via ultracentrifugation (e.g., 6500 rpm at 12°C for 30 min).[12] The pellet is then washed to remove excess surfactant and unencapsulated drug.

-

Lyophilization: The final SLN pellet can be resuspended in a small amount of cryoprotectant solution (e.g., trehalose) and freeze-dried to obtain a stable, powdered form for long-term storage.

Characterization: The physicochemical properties of the synthesized SLNs are critical determinants of their in vivo performance.

-

Dynamic Light Scattering (DLS): Used to measure the average particle size, polydispersity index (PDI), and zeta potential. A narrow size distribution (low PDI) is desirable for uniform behavior. A positive zeta potential confirms the surface presence of ODA and is crucial for gene delivery.[12]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the successful incorporation of ODA into the lipid matrix. Characteristic peaks of ODA, such as N-H stretching vibrations (around 3300–3500 cm⁻¹), may shift or broaden upon nanoparticle formation, indicating molecular interactions within the particle.[12]

Typical Data Presentation:

| Parameter | Typical Value | Significance |

|---|---|---|

| Average Size (Z-average) | 178.9 (±72.71) nm[12] | Influences biodistribution and cellular uptake |

| Polydispersity Index (PDI) | 0.1[12] | Indicates a uniform and monodisperse population |

| Zeta Potential | +22.8 mV[13] | Confirms cationic surface; crucial for stability & DNA binding |

Protocol: Determination of Critical Micelle Concentration (CMC)

Fluorescence polarization is a sensitive technique for determining the CMC. It relies on a fluorescent probe (e.g., 1,6-Diphenyl-1,3,5-hexatriene, DPH) that has low polarization in water but high polarization when incorporated into the hydrophobic core of a micelle.

Methodology:

-

Prepare Surfactant Solutions: Prepare a series of aqueous solutions of ODA with concentrations spanning the expected CMC range (e.g., from 10⁻⁶ M to 10⁻² M).

-

Add Fluorescent Probe: Add a small, constant amount of the fluorescent probe stock solution to each ODA solution. The final probe concentration should be very low (e.g., 1 µM) to avoid self-quenching.

-

Equilibrate: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

-

Measure Fluorescence Polarization: Using a fluorescence spectrophotometer with polarizing filters, measure the fluorescence polarization (P) for each sample.

-

Plot and Analyze: Plot the fluorescence polarization (P) as a function of the logarithm of the ODA concentration. The plot will show two intersecting lines: one at low concentrations with low, relatively constant polarization, and one at high concentrations with high, relatively constant polarization. The point of intersection of these two lines corresponds to the CMC.[6] This inflection point signifies the concentration at which micelles begin to form and sequester the probe.

Protocol: Preparation and Analysis of Langmuir-Blodgett (LB) Films

This protocol outlines the creation of a single-layer ODA film on a hydrophilic glass slide.

Methodology:

-

Subphase Preparation: Fill a Langmuir trough with an appropriate aqueous subphase. The stability of the ODA monolayer is enhanced on an alkaline subphase (e.g., pH > 8), which ensures the amine head groups are less protonated and interact favorably.[7]

-

Monolayer Spreading: Prepare a dilute solution of ODA in a volatile, water-immiscible solvent (e.g., chloroform, 1 mg/mL). Using a microsyringe, carefully deposit droplets of this solution onto the subphase surface. The solvent will evaporate, leaving a disordered monolayer of ODA molecules.

-

Film Compression: Use the movable barriers of the trough to slowly compress the monolayer. Monitor the surface pressure using a Wilhelmy balance. A pressure-area isotherm will be generated, showing different phases of the film. Compress the film to a desired surface pressure in the "solid" phase (e.g., 30 mN/m).

-

Film Transfer: Immerse a clean, hydrophilic glass slide vertically into the subphase. Then, withdraw the slide slowly and at a constant rate while the trough's feedback system maintains a constant surface pressure. The ordered monolayer will transfer from the water surface onto the slide.

-

Characterization: The wettability of the coated slide can be assessed using contact angle goniometry. A high advancing contact angle of water (e.g., ~113°) indicates the successful transfer of a hydrophobic ODA monolayer, with the alkyl tails oriented away from the substrate.[7]

Safety and Handling Considerations

This compound is classified as a hazardous substance. It can cause skin and severe eye irritation and may cause sensitization by skin contact.[18] Inhalation of heated vapors or mists may cause respiratory irritation.[18][19] It is also considered very toxic to aquatic life.[18] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood.[18]

References

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. agilent.com [agilent.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural Characterization of an this compound Langmuir-Blodgett Film Adsorbed with Methyl Orange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]